N-cyclopentyl-2-(4-phenylpiperazin-1-yl)propanamide
Overview
Description
N-cyclopentyl-2-(4-phenylpiperazin-1-yl)propanamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
N-cyclopentyl-2-(4-phenyl-1-piperazinyl)propanamide is a synthetic compound that shares structural similarities with known drugs such as Netupitant . Netupitant is an antiemetic agent that primarily targets the neurokinin 1 (NK1) receptors . These receptors play a crucial role in the transmission of pain, regulation of mood, and in the mediation of the emetic reflex .
Mode of Action
The compound, like Netupitant, is likely to act as a NK1 receptor antagonist . It binds competitively to the NK1 receptors in the central nervous system (CNS), inhibiting the binding of the endogenous tachykinin neuropeptide substance P (SP) . This interaction results in the prevention of nausea and vomiting, particularly those induced by chemotherapy .
Biochemical Pathways
Based on its structural similarity to fentanyl analogs, its metabolism might involve reactions likehydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions such as glucuronide or sulfate conjugate formation could be expected .
Pharmacokinetics
Based on the properties of structurally similar compounds like netupitant, it can be inferred that the compound might have a high bioavailability and protein binding . Metabolism is likely to occur mainly via the CYP3A4 pathway .
Result of Action
Its potential antagonistic action on nk1 receptors could result in the prevention of nausea and vomiting, particularly those induced by chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(4-phenylpiperazin-1-yl)propanamide typically involves the reaction of cyclopentylamine with 2-(4-phenylpiperazin-1-yl)propanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(4-phenylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders, including Alzheimer’s disease and epilepsy.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
Uniqueness
N-cyclopentyl-2-(4-phenylpiperazin-1-yl)propanamide stands out due to its unique cyclopentyl group, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties. This structural feature can influence the compound’s ability to cross the blood-brain barrier, its metabolic stability, and its interaction with specific molecular targets.
Properties
IUPAC Name |
N-cyclopentyl-2-(4-phenylpiperazin-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-15(18(22)19-16-7-5-6-8-16)20-11-13-21(14-12-20)17-9-3-2-4-10-17/h2-4,9-10,15-16H,5-8,11-14H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJSMONNGSPWNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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